
N'-(1-bromohexan-2-yl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-bromohexan-2-yl)methanimidamide is a chemical compound with the molecular formula C7H15BrN2 It is known for its unique structure, which includes a bromine atom attached to a hexane chain and an imidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-bromohexan-2-yl)methanimidamide typically involves the reaction of 1-bromohexane with methanimidamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(1-bromohexan-2-yl)methanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-(1-bromohexan-2-yl)methanimidamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The imidamide group can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols at room temperature or slightly elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are usually carried out in acidic or basic media at controlled temperatures.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. These reactions are typically carried out in anhydrous solvents under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: The major products formed include substituted hexane derivatives, such as hexan-2-ol, hexanenitrile, and hexan-2-amine.
Oxidation Reactions: The major products include hexanoic acid, hexanal, and other oxidized derivatives.
Reduction Reactions: The major products include hexan-2-ylamine and other reduced derivatives.
Scientific Research Applications
N’-(1-bromohexan-2-yl)methanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: N’-(1-bromohexan-2-yl)methanimidamide is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(1-bromohexan-2-yl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and imidamide group play crucial roles in these interactions, allowing the compound to bind to its targets and exert its effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’-(1-bromohexan-2-yl)methanimidamide can be compared with other similar compounds, such as:
1-bromohexane: A simple alkyl bromide used in organic synthesis. Unlike N’-(1-bromohexan-2-yl)methanimidamide, it lacks the imidamide group and has different reactivity and applications.
Hexan-2-amine: An amine derivative of hexane. It has similar reactivity in substitution reactions but lacks the bromine atom and imidamide group.
Methanimidamide: A simple imidamide compound. It lacks the hexane chain and bromine atom, resulting in different chemical properties and applications.
N’-(1-bromohexan-2-yl)methanimidamide is unique due to its combination of a bromine atom, hexane chain, and imidamide group, which gives it distinct reactivity and a wide range of applications in various fields of scientific research.
Properties
CAS No. |
90304-09-9 |
|---|---|
Molecular Formula |
C7H15BrN2 |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
N'-(1-bromohexan-2-yl)methanimidamide |
InChI |
InChI=1S/C7H15BrN2/c1-2-3-4-7(5-8)10-6-9/h6-7H,2-5H2,1H3,(H2,9,10) |
InChI Key |
ARTKUEAHOPVGTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CBr)N=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
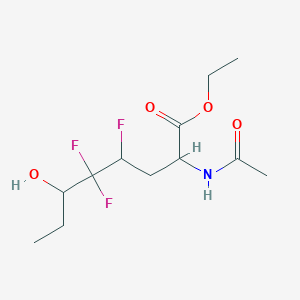
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)
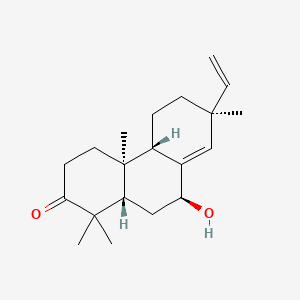

![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
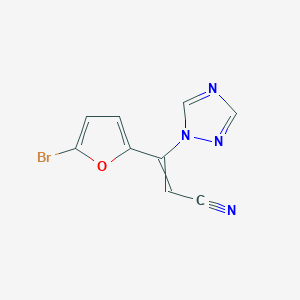
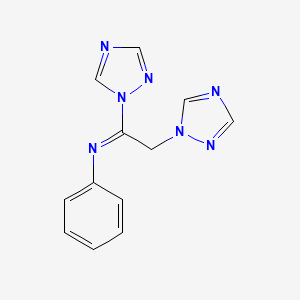
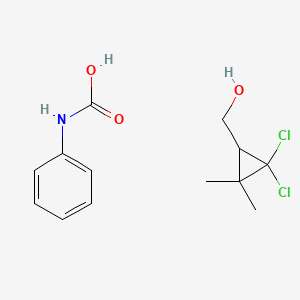
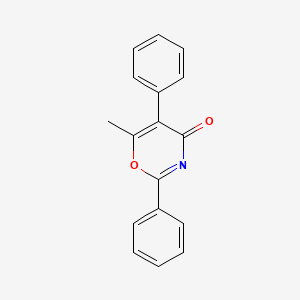
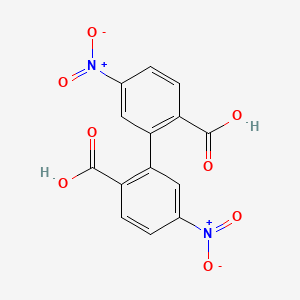
![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)

